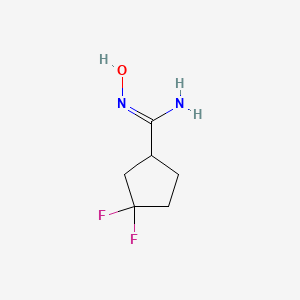

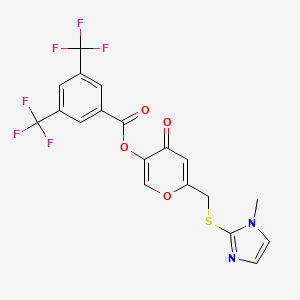

![molecular formula C14H18ClNO B2771145 (3As,6aS)-2-benzyl-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrol-5-one;hydrochloride CAS No. 2378489-84-8](/img/structure/B2771145.png)

(3As,6aS)-2-benzyl-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrol-5-one;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(3As,6aS)-2-benzyl-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrol-5-one;hydrochloride” belongs to a class of organic compounds known as pyrroles . Pyrroles are heterocyclic compounds containing a five-membered aromatic ring with one nitrogen atom .

Molecular Structure Analysis

The molecular structure of pyrroles typically consists of a five-membered ring with alternating single and double bonds, and one nitrogen atom . The specific structure of this compound could not be found in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For pyrroles, these properties can include melting point, boiling point, and solubility . The specific physical and chemical properties of this compound could not be found in the search results.Scientific Research Applications

Synthesis and Biological Activities

Synthesis and Anticonvulsant Properties : Novel 1H-pyrrolo[1,2-a]benzimidazol-1-one derivatives, closely related to the compound , were synthesized and evaluated for their anticonvulsant properties. The anticonvulsant efficacy of these compounds was found to be influenced by substituents at specific positions on the polycyclic system, with certain derivatives showing significantly higher potency (Chimirri et al., 2001).

Antimicrobial and Anticancer Activities : Research on various heterocyclic compounds, including pyrrolone derivatives, has shown promising antimicrobial and anticancer activities. These compounds were synthesized and screened against a range of bacterial and cancer cell lines, demonstrating the potential of such structures in drug discovery (El-Sawy et al., 2013).

Chemical Synthesis and Properties

Efficient Synthesis of Hexahydrocyclopentapyrrolone Derivatives : An efficient and scalable synthesis method for tert-butyl(3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, a pharmacologically important intermediate, was developed. This synthesis process, highlighting the importance of hexahydrocyclopentapyrrolone derivatives, utilized cost-effective, high-yielding steps, making it viable for commercial production (Bahekar et al., 2017).

Safety and Hazards

Mechanism of Action

Mode of Action

Based on its chemical structure, it is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. The specific environmental factors influencing the action of EN300-7464170 are currently unknown .

properties

IUPAC Name |

(3aS,6aS)-2-benzyl-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrol-5-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO.ClH/c16-14-6-12-9-15(10-13(12)7-14)8-11-4-2-1-3-5-11;/h1-5,12-13H,6-10H2;1H/t12-,13-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJTWTDZAJUFRRO-OJERSXHUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(CC2CC1=O)CC3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2CN(C[C@H]2CC1=O)CC3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidin-1-yl]-3-oxopropyl]quinazolin-4-one](/img/structure/B2771062.png)

![tert-Butyl 4-hydroxy-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B2771069.png)

![N-(benzo[b]thiophen-5-yl)-3,5-dimethoxybenzamide](/img/structure/B2771072.png)

![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(4-fluorophenyl)ethan-1-one](/img/structure/B2771075.png)

![2-(3-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2771081.png)

![2-[4-(6-chloro-3-fluoropyridine-2-carbonyl)piperazin-1-yl]-N-phenylacetamide](/img/structure/B2771082.png)

![1-(2-chloro-6-fluorobenzyl)-3-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2771083.png)

![Ethyl 2-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2771084.png)